N-[3-(allyloxy)phenyl]benzamide
Description
Properties
IUPAC Name |
N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXAGSWTMCJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[3-(allyloxy)phenyl]benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis of this compound typically involves multi-step reactions, such as coupling of allyloxy-substituted anilines with benzoyl chloride derivatives under controlled conditions. Key steps include:
- Allylation : Introducing the allyloxy group via nucleophilic substitution or Mitsunobu reactions.
- Amide Coupling : Using coupling agents like EDC/HOBt or activating the carboxylic acid as an acyl chloride.
- Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking intermediates and ensuring purity .
- Yield Optimization : Temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments (e.g., excess benzoyl chloride) improve yields. Hazard analysis for reagents like dichloromethane and acyl chlorides is mandatory .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the allyloxy group (δ 4.5–5.5 ppm for allyl protons) and benzamide carbonyl (δ ~165 ppm).
- IR Spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and 1240 cm (aryl-O-allyl).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles, as seen in related benzamide derivatives (e.g., monoclinic P21/c space group) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in substitution or oxidation reactions?
- Answer : The amide nitrogen’s lone pair participates in resonance with the carbonyl, reducing nucleophilicity. However, steric and electronic effects from the allyloxy group can:
- Stabilize Transition States : Allyloxy’s electron-donating nature may enhance electrophilic substitution at the meta position.
- Anomeric Effects : In derivatives like N-(benzyloxy)-N-(pivaloyloxy)benzamides, diminished resonance allows pyramidalization at nitrogen, enabling unique reactivity (e.g., deamination via σ* orbital interactions) .
- Oxidation Sensitivity : Allyl groups are prone to epoxidation or ozonolysis, requiring inert atmospheres for stability .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentrations used.
- Structural Analogues : Subtle changes (e.g., trifluoromethyl vs. nitro substituents) drastically alter bioactivity. For example, trifluoromethyl enhances metabolic stability but may reduce solubility .
- Synergistic Effects : Co-administration with cell-penetrating peptides or adjuvants can amplify activity, as seen in sulfonamide derivatives .
- Validation : Reproduce studies under standardized conditions and use orthogonal assays (e.g., enzymatic inhibition + cell viability) .
Q. What safety protocols are critical when handling this compound, given potential mutagenicity?
- Answer :
- Mutagenicity Screening : Conduct Ames II testing, as some benzamide derivatives show mutagenic potential comparable to benzyl chloride .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Decomposition Risks : Differential scanning calorimetry (DSC) reveals thermal decomposition thresholds; store at –20°C under nitrogen .
- Waste Disposal : Neutralize acyl chloride byproducts with sodium bicarbonate before disposal .
Experimental Design & Data Analysis
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Answer :
- Docking Studies : Predict binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock. The allyloxy group’s flexibility may improve binding pocket compatibility.
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with biological activity.
- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Answer :
- Stepwise Purification : Use flash chromatography after each step to remove intermediates like unreacted aniline.
- Catalytic Optimization : Palladium catalysts for allylation reduce side reactions (e.g., over-oxidation).
- In-line Analytics : ReactIR monitors reaction progress in real-time, minimizing hydrolysis of acyl intermediates .
Applications in Drug Discovery
Q. What makes this compound a promising scaffold for kinase inhibitors?
- Answer :
- Structural Mimicry : The benzamide core mimics ATP-binding motifs in kinases.
- Modularity : Allyloxy and aryl groups can be tuned to target specific kinases (e.g., JAK2 vs. EGFR).
- Case Study : Analogues like N-(4-tert-butylphenyl)thiazol-2-yl benzamides show nanomolar IC values in kinase assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
